2,6-dichloro-N'-(6-chloro-2-pyridinyl)benzenecarbohydrazide
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Overview
Description
2,6-dichloro-N’-(6-chloro-2-pyridinyl)benzenecarbohydrazide is a chemical compound known for its versatile applications in scientific research. Its unique structure, characterized by the presence of chlorine atoms and a pyridinyl group, allows it to participate in various chemical reactions and makes it valuable in multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N’-(6-chloro-2-pyridinyl)benzenecarbohydrazide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 6-chloro-2-pyridinecarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,6-dichloro-N’-(6-chloro-2-pyridinyl)benzenecarbohydrazide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N’-(6-chloro-2-pyridinyl)benzenecarbohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,6-dichloro-N’-(6-chloro-2-pyridinyl)benzenecarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N’-(6-chloro-2-pyridinyl)benzenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to various biological effects. The pathways involved in these mechanisms are often complex and require further research to fully understand.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N’-(6-chloro-2-pyridinyl)-N’-methylbenzenecarbohydrazide
- 2,6-dichloro-N’-(6-chloro-2-pyridinyl)benzenecarbohydrazide derivatives
Uniqueness
Compared to similar compounds, 2,6-dichloro-N’-(6-chloro-2-pyridinyl)benzenecarbohydrazide stands out due to its specific structural features, such as the presence of multiple chlorine atoms and a pyridinyl group. These features contribute to its unique reactivity and make it suitable for a broader range of applications in scientific research.
Properties
IUPAC Name |
2,6-dichloro-N'-(6-chloropyridin-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N3O/c13-7-3-1-4-8(14)11(7)12(19)18-17-10-6-2-5-9(15)16-10/h1-6H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJPUTXQBJWGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NNC2=NC(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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